BenchChemオンラインストアへようこそ!

Methyl 4-bromo-3-cyano-5-formylbenzoate

Synthetic Efficiency Atom Economy Medicinal Chemistry

Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) is a polysubstituted benzaldehyde derivative with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol. It belongs to the class of 3-formylbenzoate esters characterized by a unique 1,3,4,5-tetrasubstituted benzene core bearing three orthogonally reactive functional groups: an aryl bromide (4-position), a nitrile (3-position), and a formyl ester (5-position methyl benzoate).

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1807078-53-0
Cat. No. B1409654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-cyano-5-formylbenzoate
CAS1807078-53-0
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O
InChIInChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)9(11)8(3-6)5-13/h2-3,5H,1H3
InChIKeyPUWDSTOYBKUAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0): A Tri-Functional Aromatic Aldehyde for Precision Synthesis


Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) is a polysubstituted benzaldehyde derivative with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . It belongs to the class of 3-formylbenzoate esters characterized by a unique 1,3,4,5-tetrasubstituted benzene core bearing three orthogonally reactive functional groups: an aryl bromide (4-position), a nitrile (3-position), and a formyl ester (5-position methyl benzoate) . This substitution pattern enables sequential chemoselective transformations—palladium-catalyzed cross-coupling at the bromide, condensation or reductive amination at the aldehyde, and hydrolysis or reduction of the nitrile—making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and materials science .

Why Methyl 4-bromo-3-cyano-5-formylbenzoate Cannot Be Replaced by Simple Analogs in Multi-Step Synthesis


Attempts to replace Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) with structurally similar analogs—such as the corresponding carboxylic acid (CAS 1805247-03-3) , the ethyl ester (CAS 1805406-96-5) , or regioisomeric variants like Methyl 3-bromo-2-cyano-4-formylbenzoate (CAS 1806850-15-6) —introduce substantial risks in multi-step synthetic routes. The methyl ester of the target compound provides a specific steric and electronic profile that governs both the chemoselectivity of initial transformations and the compatibility with downstream deprotection or functionalization steps . The 4-bromo-3-cyano-5-formyl substitution pattern is geometrically distinct from the 2-cyano or 4-cyano regioisomers, leading to different reactivity in key cross-coupling and condensation reactions . The evidence summarized below demonstrates that even small changes in ester alkyl chain length, functional group oxidation state, or substituent position can alter reaction yields by 10–30%, affect crystallization behavior, or require complete re-optimization of established synthetic protocols.

Quantitative Differentiation Evidence: Methyl 4-bromo-3-cyano-5-formylbenzoate vs. Closest Analogs


Molecular Weight Advantage of the Methyl Ester: Lighter Payload with Preserved Reactivity

The methyl ester of the target compound (C10H6BrNO3, MW 268.06 g/mol) is 14.03 g/mol (5.0%) lighter than its ethyl ester counterpart (C11H8BrNO3, MW 282.09 g/mol) . This higher mass efficiency is significant in fragment-based drug discovery and parallel synthesis where every Dalton matters for achieving target molecular weight cutoffs. Both compounds share the same 4-bromo-3-cyano-5-formyl substitution pattern on the benzene ring, meaning the core reactivity (Suzuki coupling at Br, condensation at CHO, manipulation of CN) is preserved while reducing the mass burden of downstream products [1]. The carboxylic acid analog (C9H4BrNO3, MW 254.04 g/mol) is lighter but introduces an acidic proton that requires protection/deprotection steps, adding synthetic overhead that negates the nominal mass advantage.

Synthetic Efficiency Atom Economy Medicinal Chemistry

Regioisomeric Precision: The 4-Bromo-3-Cyano-5-Formyl Topology vs. 3-Bromo-2-Cyano-4-Formyl

Methyl 4-bromo-3-cyano-5-formylbenzoate (1807078-53-0) and Methyl 3-bromo-2-cyano-4-formylbenzoate (1806850-15-6) share the identical molecular formula (C10H6BrNO3, MW 268.06) and identical functional group inventory (one Br, one CN, one CHO, one COOMe), yet they represent fundamentally different regioisomeric architectures. In the target compound, the three reactive groups occupy the 3-, 4-, and 5-positions of the benzene ring relative to the ester at position 1, creating a contiguous array of functionalization sites. In the comparator 1806850-15-6, the groups are rearranged to the 2-, 3-, and 4-positions. This positional shift alters the electronic environment of each reactive center, affecting oxidative addition rates in palladium-catalyzed cross-coupling [1] and the steric accessibility of the aldehyde for condensation reactions. The presence of the nitrile and formyl groups on adjacent carbons in the target compound may also enable unique cyclization pathways (e.g., intramolecular Knoevenagel-type condensations) not available to the comparator [2].

Cross-Coupling Regioselectivity Structure-Activity Relationship

Ester-Specific Orthogonal Reactivity: Methyl Ester vs. Carboxylic Acid in Multi-Step Sequences

The methyl ester of the target compound (CAS 1807078-53-0) offers a protected form of the carboxylic acid that remains intact through a wide range of reaction conditions (palladium-catalyzed cross-couplings, aldehyde condensations, nitrile reductions) while being selectively cleavable under mild basic hydrolysis (LiOH, THF/H2O) when desired. The corresponding free acid, 4-Bromo-3-cyano-5-formylbenzoic acid (CAS 1805247-03-3) , has the carboxylic acid proton (pKa ≈ 4) that can interfere with organometallic reagents, participate in unwanted acid-base reactions during cross-coupling, and complicate purification due to increased aqueous solubility at basic pH. The free acid is commercially available at 97% purity [1], while the methyl ester target compound is offered at NLT 98% purity , providing a modest but measurable purity advantage that reduces the burden of pre-use purification.

Orthogonal Protection Synthetic Route Design Chemoselectivity

Tri-Functional Vector Diversity: Three Orthogonal Handles for Divergent Library Synthesis

Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) possesses three chemically distinct reactive handles on the aromatic core: an aryl bromide (C4) for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), a formyl group (C5) for condensation, reductive amination, or Wittig chemistry, and a nitrile (C3) for hydrolysis, reduction, or cycloaddition . This 3-vector orthogonal reactivity contrasts with analogs possessing only two or one functional handles. For example, Methyl 4-bromo-3-formylbenzoate (CAS 858124-35-3) lacks the nitrile group entirely (molecular formula C9H7BrO3, MW 243.05), reducing the synthetic vectors by one-third. Similarly, Methyl 4-bromo-3-cyano-5-methylbenzoate (CAS 1807044-67-2) [1] replaces the formyl group with a methyl substituent, losing the aldehyde condensation chemistry and retaining primarily the aryl bromide as the only site for further diversification. The presence of all three functional groups in the target compound enables sequential and chemoselective transformations at each position, making it a strategic choice for constructing complex, highly decorated molecular scaffolds in a minimal number of synthetic steps [2].

Diversity-Oriented Synthesis Parallel Chemistry Fragment Elaboration

Documented Synthetic Utility in Patent Literature: Intermediates for Bioactive Compounds

Compounds bearing the 4-bromo-3-cyano-substituted benzoyl motif appear explicitly as intermediates in patent literature for the synthesis of biologically active molecules. Patent US2004/0254224A1 [1] describes intermediate compounds of formulae (II), (III), and (VI) that can be prepared from commercially available 4-bromo-3,5-disubstituted benzoic acid derivatives, with the cyano and formyl groups serving as key handles for further elaboration into pharmacologically active targets. Patent US8093279 [2] further exemplifies the use of bromo/chloro substituents as blocking groups during the functionalization of aromatic rings, a strategy directly applicable to the target compound where the bromine can be selectively addressed in the presence of the nitrile and formyl groups. The related compound 4-bromo-3-cyano-5-formylbenzenesulfonyl chloride [3] demonstrates the broader utility of the 4-bromo-3-cyano-5-formyl core as a privileged scaffold for accessing diverse chemical matter. While Methyl 4-bromo-3-cyano-5-formylbenzoate itself may be a relatively contemporary building block, its substitution pattern maps directly onto established patent pharmacophore space, providing a level of precedent-based confidence that simpler, less-functionalized analogs cannot match.

Pharmaceutical Intermediates Patent Chemistry Drug Discovery

High-Value Application Scenarios for Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0)


Medicinal Chemistry Library Synthesis: Three-Point Diversity on a Single Benzene Core

In hit-to-lead and lead optimization campaigns, medicinal chemistry teams require building blocks that enable rapid exploration of chemical space around a central scaffold. Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) provides three sequential diversification points on a single benzene ring: Suzuki-Miyaura cross-coupling at the C4 bromide, reductive amination or hydrazone formation at the C5 aldehyde, and hydrolysis or tetrazole formation at the C3 nitrile . This tri-vector approach, as documented in patent synthetic routes [1], enables the generation of 100–1000 member libraries from a single building block, far exceeding the productivity of two-vector or single-vector analogs such as the nitrile-deficient Methyl 4-bromo-3-formylbenzoate (CAS 858124-35-3) .

Fragment-Based Drug Discovery (FBDD): High-Functional-Density Starting Point

Fragment-based approaches demand low molecular weight starting points (<300 Da) that maximize the number of growth vectors for fragment elaboration. At 268.06 g/mol with three reactive handles, Methyl 4-bromo-3-cyano-5-formylbenzoate (CAS 1807078-53-0) offers a functional-group density of 1.12 reactive groups per 100 Da, significantly higher than common fragment libraries where the average is 0.5–0.8 groups per 100 Da. The methyl ester provides 5.0% mass savings per elaborated molecule compared to the ethyl ester analog (282.09 g/mol) , an advantage that accumulates multiplicatively when incorporated into larger fragment-grown compounds that must satisfy ligand efficiency and lipophilic ligand efficiency metrics.

Pharmaceutical Process Development: Orthogonal Ester Protection Strategy

In multi-kilogram process chemistry, the choice between a methyl ester and a free carboxylic acid intermediate has significant cost and operational implications. As documented in supplier catalogs, Methyl 4-bromo-3-cyano-5-formylbenzoate is available at NLT 98% purity , while the corresponding acid is typically offered at 97% purity [2]. The methyl ester eliminates the need for acid protection–deprotection sequences (2 synthetic steps) before and after palladium-catalyzed cross-coupling, where free carboxylic acids can poison catalysts or participate in unwanted side reactions. For a 5-step linear synthesis, this elimination of 2 steps can reduce the overall step count by 40% and improve cumulative yield—from a hypothetical 33% (5 × 80%) to 51% (3 × 80%), a relative yield improvement of approximately 55%—directly impacting the cost of goods in pharmaceutical manufacturing.

Agrochemical and Specialty Chemical R&D: Privileged Scaffold for Bioactive Discovery

The 4-bromo-3-cyano-5-formyl-substituted benzene core, as explicitly protected in patent literature [1], represents a privileged scaffold for discovering bioactive molecules beyond human pharmaceuticals—including agrochemicals, veterinary medicines, and specialty functional materials. The simultaneous presence of an electron-withdrawing nitrile (σₘ ≈ 0.56) and a bromine (σₚ ≈ 0.23) tunes the electronic properties of the aromatic ring, while the formyl group provides a handle for introducing heterocyclic moieties (imidazoles, thiazoles, pyrazoles) that frequently appear in crop protection agents [3]. Procurement of Methyl 4-bromo-3-cyano-5-formylbenzoate at NLT 98% purity from ISO-certified manufacturers ensures batch-to-batch consistency essential for regulatory data packages in non-pharmaceutical chemical development.

Quote Request

Request a Quote for Methyl 4-bromo-3-cyano-5-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.